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Technical Support Center: Nuclease
Contamination
Welcome to the technical support center for identifying and preventing nuclease contamination

in your samples. This resource provides troubleshooting guides and frequently asked questions

to help researchers, scientists, and drug development professionals ensure the integrity of their

nucleic acid experiments.

Nucleases, enzymes that degrade nucleic acids, are ubiquitous and notoriously resilient,

posing a significant threat to experiments involving RNA and DNA.[1][2] Even minuscule

amounts of nuclease contamination can lead to sample degradation, inconsistent results, and

experimental failure. This guide will help you identify the sources of contamination, detect

nuclease activity, and effectively decontaminate your laboratory environment and reagents.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of nuclease contamination in a laboratory?

A1: Nuclease contamination can originate from various sources, making it a persistent

challenge. Key sources include:

Personnel: Human skin, hair, saliva, and perspiration are rich in nucleases, particularly

RNases.[1][3][4][5] Ungloved hands are a major source of contamination.[3][5]
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Environment: Dust, aerosols, and airborne microbes (bacteria and fungi) present in the

laboratory environment can carry nucleases.[3][6]

Reagents and Solutions: Water and buffers can be contaminated if not properly treated.[3][6]

Commercially prepared enzymes, such as those used in plasmid preparations, can also be a

source of contaminating nucleases.[3][5]

Laboratory Surfaces and Equipment: Benchtops, pipettors, glassware, plasticware, and

electrophoresis equipment can all harbor nucleases.[3][6][7][8]

Consumables: Non-certified pipette tips and tubes can be a source of contamination.[3][5]

Autoclaving alone is not always sufficient to eliminate nuclease activity, as some RNases can

renature upon cooling.[3][5]

Q2: My RNA/DNA sample is degraded. How can I determine if nuclease contamination is the

cause?

A2: Sample degradation is a common indicator of nuclease contamination. To confirm this, you

can perform a nuclease activity assay. There are several methods available:

Gel-Based Assay: This is a straightforward method to visualize nuclease activity. Incubate a

known intact RNA or DNA substrate (e.g., a plasmid or a specific RNA transcript) with the

suspected contaminated sample or solution.[4] Run the mixture on an agarose or

polyacrylamide gel.[9] Degradation of the substrate, observed as smearing or a decrease in

band intensity compared to a negative control, indicates nuclease activity.[9]

Fluorescence-Based Assays: These assays are highly sensitive and can provide quantitative

results. They utilize oligonucleotide probes labeled with a fluorophore and a quencher.[10] In

the presence of nucleases, the probe is cleaved, separating the fluorophore from the

quencher and resulting in a detectable fluorescent signal.[11][12] Commercial kits like

RNaseAlert™ and DNaseAlert™ are available for this purpose.[11]

Q3: What are the best practices for maintaining a nuclease-free work environment?

A3: Establishing and following strict aseptic techniques is crucial for preventing nuclease

contamination. Key practices include:
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Dedicated Workspace: Designate a specific area for nuclease-sensitive work, particularly for

RNA experiments.[4][7]

Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat.[4][7]

Change gloves frequently, especially after touching non-decontaminated surfaces like door

handles or keyboards.[7]

Use of Certified Nuclease-Free Consumables: Use pipette tips, tubes, and reagents that are

certified to be nuclease-free.[1][3][4] Barrier tips are highly recommended to prevent cross-

contamination through pipettes.[7]

Proper Handling of Consumables: When using a new bag of tubes or tips, pour them out

onto a decontaminated surface instead of reaching into the bag.[13] Aliquot reagents into

smaller, single-use volumes to avoid contaminating stock solutions.

Regular Decontamination: Routinely clean benchtops, pipettes, and equipment with a

commercial nuclease decontamination solution (e.g., RNaseZap™, Nuclease Away) or a

laboratory-prepared solution.[7][8][14][15][16]
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Issue Possible Cause Recommended Action

RNA/DNA degradation in

multiple experiments

Widespread nuclease

contamination of workspace,

equipment, or reagents.

1. Thoroughly decontaminate

the entire workspace, including

benchtops, pipettes, and

centrifuges, using a nuclease

decontamination solution.[7][8]

2. Test all reagents (water,

buffers, enzymes) for nuclease

activity using a fluorescent or

gel-based assay.[8][11] 3.

Replace any contaminated

reagents with new, certified

nuclease-free stock.

Degradation in a specific

experiment

Contamination of a single

reagent or sample.

1. Aliquot all reagents and use

fresh aliquots for each

experiment. 2. Test each

component of the reaction

mixture for nuclease activity to

pinpoint the source of

contamination. 3. If the sample

itself is the source

(endogenous nucleases),

consider using nuclease

inhibitors.[3][7]

Inconsistent or failed PCR/RT-

PCR results

Nuclease contamination

degrading template nucleic

acid or primers.

1. Ensure the use of PCR-

grade, nuclease-free water.[17]

2. Use dedicated pipettes and

filter tips for PCR setup.[7] 3.

Maintain a unidirectional

workflow, separating pre-PCR

and post-PCR areas to prevent

carryover contamination.[17]

[18]

Smearing of RNA on a gel RNase contamination. 1. Prepare all solutions for gel

electrophoresis with DEPC-
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treated water or certified

nuclease-free water.[7][19] 2.

Decontaminate the

electrophoresis tank and

combs with 3% hydrogen

peroxide followed by a

thorough rinse with nuclease-

free water.[19] 3. Add an

RNase inhibitor to the sample

loading buffer.

Decontamination Strategies
A multi-faceted approach is the most effective way to eliminate nuclease contamination.
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Method Application Procedure Notes

Commercial

Decontamination

Solutions

Benchtops, pipettes,

plasticware,

glassware

Spray or wipe the

surface with the

solution, wait for the

recommended time,

then rinse thoroughly

with nuclease-free

water and dry.[14]

Effective against both

RNases and DNases.

Examples include

RNaseZap™,

Nuclease Away.[8][16]

Baking Glassware, metalware
Bake at 180-300°C for

at least 2 hours.[7][19]

Not suitable for

plastics or solutions.

DEPC Treatment
Water, buffers (non-

amine based)

Add 0.1% (v/v) DEPC

to the solution,

incubate for at least 2

hours at 37°C (or

overnight at room

temperature), then

autoclave to inactivate

DEPC.[7][19]

DEPC is a suspected

carcinogen and reacts

with Tris and HEPES

buffers.[7][19]

Hydrogen Peroxide

Polycarbonate,

polystyrene (e.g., gel

tanks)

Soak in 3% hydrogen

peroxide for 10

minutes, then rinse

extensively with

nuclease-free water.

[19]

UV Irradiation Surfaces
Expose surfaces to

UV light.

Can irreversibly

inactivate RNase.

Nuclease Inhibitors Enzymatic reactions

Add a commercially

available RNase or

DNase inhibitor to

your reaction mix.

Useful for protecting

samples from

endogenous

nucleases or low-level

contamination.[3][7]
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Protocol 1: Gel-Based Nuclease Detection Assay
This protocol allows for the qualitative assessment of nuclease contamination in a liquid

sample.

Materials:

Suspected contaminated solution

Intact nucleic acid substrate (e.g., supercoiled plasmid DNA for DNase detection, a specific

RNA transcript for RNase detection)

Nuclease-free water

Appropriate reaction buffer (e.g., 10x reaction buffer for the nuclease)

Proteinase K

SDS (10% solution)

Agarose gel and electrophoresis system

Nuclease-free loading dye

Positive control (e.g., purified DNase I or RNase A)

Negative control (nuclease-free water instead of the test sample)

Procedure:

Set up the following reactions in nuclease-free microcentrifuge tubes:

Test Sample: 50 ng of nucleic acid substrate, 1.5 µL of 10x reaction buffer, 3 µL of the

suspected solution, and nuclease-free water to a final volume of 15 µL.[20]

Positive Control: 50 ng of nucleic acid substrate, 1.5 µL of 10x reaction buffer, a small

amount of purified nuclease, and nuclease-free water to a final volume of 15 µL.
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Negative Control: 50 ng of nucleic acid substrate, 1.5 µL of 10x reaction buffer, 3 µL of

nuclease-free water, and nuclease-free water to a final volume of 15 µL.[20]

Incubate all reactions at 37°C for 16 to 24 hours.[8] For a quicker screen, a 90-minute

incubation can be used.[20]

Stop the reaction by adding Proteinase K (to a final concentration of 1 mg/mL) and SDS (to a

final concentration of 0.5%).[20]

Incubate at 37°C for 1 hour to digest the nuclease.[20]

Add nuclease-free loading dye to each sample.

Run the samples on an agarose gel.

Visualize the bands under UV light. Degradation of the nucleic acid substrate in the test

sample lane (smearing or loss of the primary band) compared to the negative control

indicates nuclease contamination.

Protocol 2: Using a Commercial Nuclease
Decontamination Solution
This protocol describes the general use of spray-based decontamination solutions.

Materials:

Commercial nuclease decontamination solution (e.g., RNaseZap™)

Nuclease-free water

Clean paper towels

Procedure:

For Surfaces (Benchtops, etc.):

Apply the decontamination solution liberally to the surface.
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Wipe the entire surface thoroughly with a clean paper towel.

Rinse the surface with nuclease-free water.

Dry with a clean paper towel.

For Lab Equipment (Pipettors, etc.):

Apply the solution to a paper towel and wipe all exposed surfaces of the equipment.

Rinse thoroughly with nuclease-free water.

Dry with a clean paper towel.

For Glassware and Plastic Vessels:

Spray the solution on the entire surface of the vessel.

Incubate for 3-5 minutes.

Rinse 2-3 times with nuclease-free water.

Allow to air dry.[14]
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Caption: General workflow for preventing and troubleshooting nuclease contamination.
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Caption: Decision tree for selecting an appropriate decontamination method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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